Cas no 91306-62-6 (Methyl 5-(2-Methoxy-2-oxoethyl)-1-(4-methoxy-phenyl)-1H-1,2,3-triazole-4-carboxylate)

メチル5-(2-メトキシ-2-オキソエチル)-1-(4-メトキシフェニル)-1H-1,2,3-トリアゾール-4-カルボキシレートは、高度に機能化されたトリアゾール誘導体であり、有機合成中間体として重要な役割を果たします。この化合物は、1,2,3-トリアゾール骨格にメトキシカルボニル基とメトキシフェニル基を有しており、分子内に複数の反応性サイトを備えていることが特徴です。特に医薬品中間体や機能性材料の合成において有用な構造単位を提供します。結晶性が良好で取り扱いやすく、安定性に優れているため、実験室規模から工業的プロセスまで幅広く利用可能です。また、求電子剤や求核剤との反応性が高く、多様な化学変換が可能である点が合成化学的に有利です。

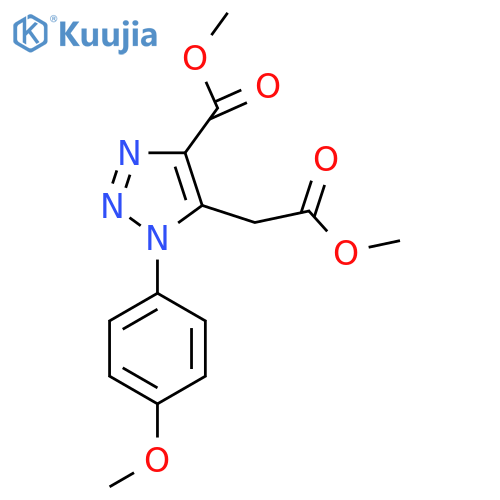

91306-62-6 structure

商品名:Methyl 5-(2-Methoxy-2-oxoethyl)-1-(4-methoxy-phenyl)-1H-1,2,3-triazole-4-carboxylate

CAS番号:91306-62-6

MF:C14H15N3O5

メガワット:305.286003351212

MDL:MFCD00138716

CID:3031541

PubChem ID:2768557

Methyl 5-(2-Methoxy-2-oxoethyl)-1-(4-methoxy-phenyl)-1H-1,2,3-triazole-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- METHYL 5-(2-METHOXY-2-OXOETHYL)-1-(4-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE

- methyl 5-(2-methoxy-2-oxoethyl)-1-(4-methoxyphenyl)triazole-4-carboxylate

- AKOS001786692

- MFCD00138716

- Methyl 5-(2-methoxy-2-oxoethyl)-1-(4-methoxy-phenyl)-1H-1,2,3-triazole-4-carboxylate

- CHEMBL1524666

- MLS000694742

- HMS2600H19

- CCG-131532

- DTXSID401145538

- CS-0366884

- SMR000333061

- Methyl5-(2-methoxy-2-oxoethyl)-1-(4-methoxy-phenyl)-1H-1,2,3-triazole-4-carboxylate

- 12C-073

- 91306-62-6

- Methyl 4-(methoxycarbonyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-5-acetate

- Methyl 5-(2-Methoxy-2-oxoethyl)-1-(4-methoxy-phenyl)-1H-1,2,3-triazole-4-carboxylate

-

- MDL: MFCD00138716

- インチ: 1S/C14H15N3O5/c1-20-10-6-4-9(5-7-10)17-11(8-12(18)21-2)13(15-16-17)14(19)22-3/h4-7H,8H2,1-3H3

- InChIKey: HRKZOCVXWPNZBZ-UHFFFAOYSA-N

- ほほえんだ: O(C)C(CC1=C(C(=O)OC)N=NN1C1C=CC(=CC=1)OC)=O

計算された属性

- せいみつぶんしりょう: 305.10117059g/mol

- どういたいしつりょう: 305.10117059g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 22

- 回転可能化学結合数: 7

- 複雑さ: 398

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 92.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

- ゆうかいてん: 80-82°C

Methyl 5-(2-Methoxy-2-oxoethyl)-1-(4-methoxy-phenyl)-1H-1,2,3-triazole-4-carboxylate セキュリティ情報

- 危険レベル:IRRITANT

Methyl 5-(2-Methoxy-2-oxoethyl)-1-(4-methoxy-phenyl)-1H-1,2,3-triazole-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB158260-1 g |

Methyl 5-(2-methoxy-2-oxoethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate; . |

91306-62-6 | 1g |

€315.00 | 2023-03-21 | ||

| Key Organics Ltd | 12C-073-1G |

methyl 5-(2-methoxy-2-oxoethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate |

91306-62-6 | >95% | 1g |

£165.00 | 2023-09-07 | |

| Matrix Scientific | 043198-500mg |

Methyl 5-(2-methoxy-2-oxoethyl)-1-(4-methoxy-phenyl)-1H-1,2,3-triazole-4-carboxylate, >95% |

91306-62-6 | >95% | 500mg |

$244.00 | 2023-09-11 | |

| Matrix Scientific | 043198-1g |

Methyl 5-(2-methoxy-2-oxoethyl)-1-(4-methoxy-phenyl)-1H-1,2,3-triazole-4-carboxylate, >95% |

91306-62-6 | >95% | 1g |

$304.00 | 2023-09-11 | |

| Matrix Scientific | 043198-5g |

Methyl 5-(2-methoxy-2-oxoethyl)-1-(4-methoxy-phenyl)-1H-1,2,3-triazole-4-carboxylate, >95% |

91306-62-6 | >95% | 5g |

$698.00 | 2023-09-11 | |

| Key Organics Ltd | 12C-073-5G |

methyl 5-(2-methoxy-2-oxoethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate |

91306-62-6 | >95% | 5g |

£495.00 | 2023-09-07 | |

| Key Organics Ltd | 12C-073-10G |

methyl 5-(2-methoxy-2-oxoethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate |

91306-62-6 | >95% | 10g |

£825.00 | 2023-09-07 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD199498-1g |

Methyl 5-(2-methoxy-2-oxoethyl)-1-(4-methoxy-phenyl)-1H-1,2,3-triazole-4-carboxylate |

91306-62-6 | 97% | 1g |

¥812.0 | 2024-04-17 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD199498-5g |

Methyl 5-(2-methoxy-2-oxoethyl)-1-(4-methoxy-phenyl)-1H-1,2,3-triazole-4-carboxylate |

91306-62-6 | 97% | 5g |

¥2324.0 | 2024-04-17 | |

| Key Organics Ltd | 12C-073-5MG |

methyl 5-(2-methoxy-2-oxoethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate |

91306-62-6 | >95% | 5mg |

£46.00 | 2023-09-07 |

Methyl 5-(2-Methoxy-2-oxoethyl)-1-(4-methoxy-phenyl)-1H-1,2,3-triazole-4-carboxylate 関連文献

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

91306-62-6 (Methyl 5-(2-Methoxy-2-oxoethyl)-1-(4-methoxy-phenyl)-1H-1,2,3-triazole-4-carboxylate) 関連製品

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:91306-62-6)Methyl 5-(2-Methoxy-2-oxoethyl)-1-(4-methoxy-phenyl)-1H-1,2,3-triazole-4-carboxylate

清らかである:99%

はかる:5g

価格 ($):304.0